![molecular formula C9H13AsSe B14304459 Dimethyl[2-(methylselanyl)phenyl]arsane CAS No. 112931-20-1](/img/structure/B14304459.png)
Dimethyl[2-(methylselanyl)phenyl]arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[2-(methylselanyl)phenyl]arsane is an organoarsenic compound that features both selenium and arsenic atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(methylselanyl)phenyl]arsane typically involves the reaction of dimethylarsine with 2-(methylselanyl)phenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[2-(methylselanyl)phenyl]arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The arsenic and selenium atoms can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Applications De Recherche Scientifique
Dimethyl[2-(methylselanyl)phenyl]arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Dimethyl[2-(methylselanyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, its selenium and arsenic atoms can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl[2-(methylthio)phenyl]arsane
- Dimethyl[2-(methylselanyl)phenyl]stibane
- Dimethyl[2-(methylselanyl)phenyl]bismuthane
Uniqueness
Dimethyl[2-(methylselanyl)phenyl]arsane is unique due to the presence of both selenium and arsenic atoms, which impart distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
112931-20-1 |
|---|---|
Formule moléculaire |
C9H13AsSe |
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
dimethyl-(2-methylselanylphenyl)arsane |
InChI |
InChI=1S/C9H13AsSe/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
Clé InChI |
DSBFBZOUYLOKCP-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C1=CC=CC=C1[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
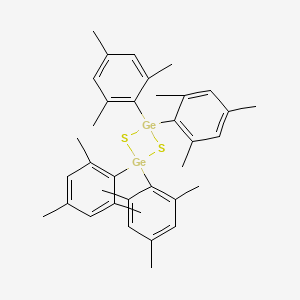

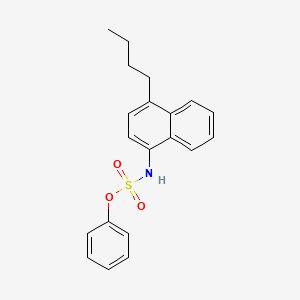
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
methanone](/img/structure/B14304413.png)
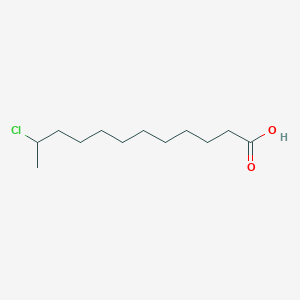
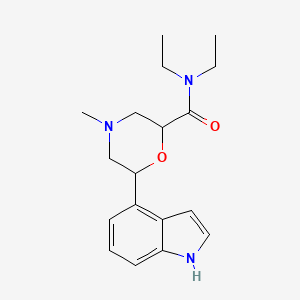
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
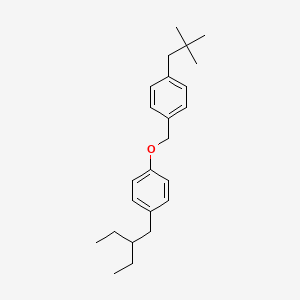
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
